molecular formula C8H8ClN3O2 B3013912 N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 53117-26-3

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No.: B3013912
CAS No.: 53117-26-3
M. Wt: 213.62
InChI Key: HLAMOGDZFFDBQE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazino group attached to an oxoacetamide moiety, with a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide
  • N-(3-bromophenyl)-2-hydrazino-2-oxoacetamide
  • N-(3-chlorophenyl)-2-hydrazino-2-oxopropanamide

Comparison: N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the hydrazino group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein tyrosine kinase (PTK) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9_{9}H10_{10}ClN3_{3}O
  • Molecular Weight : 227.66 g/mol
  • CAS Number : 767335-59-1

The compound features a hydrazine moiety linked to an acetamide group, with a chlorobenzene ring that may enhance its interaction with biological targets.

Inhibition of Protein Tyrosine Kinases (PTKs)

This compound has been identified as a potential PTK inhibitor, which is crucial in various cellular processes, including cell growth, differentiation, and metabolism. PTKs are often implicated in cancer progression; thus, inhibitors like this compound may have therapeutic applications in oncology.

Anti-Cancer Properties

Research indicates that this compound can reduce the expression of onco-suppressor genes, suggesting its role in cancer treatment. The ability to modulate gene expression is significant for developing anti-cancer agents.

Anti-inflammatory Effects

Similar hydrazine derivatives have exhibited anti-inflammatory properties. This activity is particularly relevant in the context of diseases where inflammation plays a pivotal role, such as arthritis and cardiovascular diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Gene Expression : By inhibiting PTKs, it may alter the signaling pathways that regulate gene expression related to cell proliferation and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Study 1Demonstrated significant inhibition of PTK activity with IC50_{50} values indicating potency against cancer cell lines.
Study 2Showed anti-inflammatory effects in vitro, suggesting potential for treating inflammatory diseases.
Study 3Explored the synthesis of similar compounds, revealing structure-activity relationships that enhance biological efficacy.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAMOGDZFFDBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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